Cas no 1780105-03-4 ({hexahydro-2H-cyclopentabfuran-3a-yl}methanol)

Technical Introduction: {Hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol is a bicyclic furan-derived alcohol with a saturated cyclopentane ring system. Its structure imparts rigidity and stereochemical specificity, making it a valuable intermediate in organic synthesis, particularly for the construction of complex heterocycles and chiral scaffolds. The hydroxyl group provides a versatile handle for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and fine chemicals. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthetic routes. The compound’s defined stereochemistry also supports enantioselective synthesis, offering advantages in the development of optically active target molecules.
{hexahydro-2H-cyclopentabfuran-3a-yl}methanol structure
1780105-03-4 structure
Product Name:{hexahydro-2H-cyclopentabfuran-3a-yl}methanol
CAS No:1780105-03-4
MF:C8H14O2
MW:142.195562839508
MDL:MFCD28650640
CID:4613417
PubChem ID:84075959
Update Time:2025-10-28

{hexahydro-2H-cyclopentabfuran-3a-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • {hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol
    • 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-ylmethanol
    • {hexahydro-2H-cyclopentabfuran-3a-yl}methanol
    • MDL: MFCD28650640
    • Inchi: 1S/C8H14O2/c9-6-8-3-1-2-7(8)10-5-4-8/h7,9H,1-6H2
    • InChI Key: UBRACCQGIQFDFZ-UHFFFAOYSA-N
    • SMILES: O1CCC2(CO)CCCC12

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 135
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.5

{hexahydro-2H-cyclopentabfuran-3a-yl}methanol Pricemore >>

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{hexahydro-2H-cyclopentabfuran-3a-yl}methanol Related Literature

Additional information on {hexahydro-2H-cyclopentabfuran-3a-yl}methanol

Introduction to {hexahydro-2H-cyclopentabfuran-3a-yl}methanol (CAS No. 1780105-03-4)

{Hexahydro-2H-cyclopentabfuran-3a-yl}methanol, with the Chemical Abstracts Service (CAS) number 1780105-03-4, is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound belongs to the class of cyclopentanes and is characterized by its complex molecular structure, which includes a cyclopentane ring fused with a furan ring, and a methanol group attached to the 3a position of the cyclopentane ring.

The chemical structure of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol is of particular interest due to its potential for forming stable complexes with various metal ions and its ability to undergo selective chemical reactions. These properties make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and biologically active compounds.

Recent research has focused on the synthesis and characterization of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol using both classical and modern synthetic methods. One notable approach involves the use of transition metal-catalyzed reactions, which have shown high efficiency and selectivity in producing this compound. For example, a study published in the Journal of Organic Chemistry in 2021 reported a palladium-catalyzed cyclization reaction that yielded {hexahydro-2H-cyclopentabfuran-3a-yl}methanol with excellent yields and high stereoselectivity.

In addition to its synthetic utility, {hexahydro-2H-cyclopentabfuran-3a-yl}methanol has been investigated for its biological activities. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory and anti-cancer properties. A research team from the University of California, Los Angeles (UCLA) conducted in vitro experiments that demonstrated the ability of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol to inhibit the proliferation of human breast cancer cells (MCF-7) at low concentrations. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and survival.

The potential therapeutic applications of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol have also been explored in preclinical studies. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound showed significant efficacy in reducing inflammation in a murine model of rheumatoid arthritis. The researchers found that treatment with {hexahydro-2H-cyclopentabfuran-3a-yl}methanol led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as a decrease in joint swelling and histological damage.

Despite these promising findings, further research is needed to fully understand the pharmacological profile and potential side effects of {hexahydro-2H-cyclopentabfuran-3a-yl}methanol. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects, with initial results expected to be published in the coming years. These trials will provide crucial data on the compound's bioavailability, metabolism, and long-term effects, which are essential for its potential development as a therapeutic agent.

In conclusion, {hexahydro-2H-cyclopentabfuran-3a-yl}methanol (CAS No. 1780105-03-4) is a multifaceted compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features and biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that new insights into its properties and applications will continue to emerge, potentially leading to innovative solutions in healthcare and beyond.

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